3-Piperidinomethyl-4'-trifluoromethylbenzophenone
Description
3-Piperidinomethyl-4'-trifluoromethylbenzophenone is a benzophenone derivative featuring a piperidinomethyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position of the benzophenone core. This compound is structurally characterized by a six-membered piperidine ring connected via a methylene (-CH₂-) bridge to the aromatic ring. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing stability and influencing reactivity.
Properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)18-9-7-16(8-10-18)19(25)17-6-4-5-15(13-17)14-24-11-2-1-3-12-24/h4-10,13H,1-3,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNLUXAEMMWICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643155 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-38-9 | |
| Record name | Methanone, [3-(1-piperidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinomethyl-4’-trifluoromethylbenzophenone typically involves the following steps:
Formation of Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of Piperidine Ring: The final step involves the attachment of the piperidine ring through a nucleophilic substitution reaction using piperidine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of 3-Piperidinomethyl-4’-trifluoromethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinomethyl-4’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones or piperidines.
Scientific Research Applications
3-Piperidinomethyl-4’-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Piperidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in heterocyclic rings, substituent positions, and functional groups. Key differentiating factors include molecular weight , ring size/strain , and electronic properties , which impact applications in drug design and material science.
Table 1: Structural and Molecular Comparison
Key Research Findings:
Heterocyclic Ring Size and Stability :
- Piperidine (6-membered) : Exhibits lower ring strain compared to azetidine (4-membered), enhancing thermal and chemical stability. Piperidine derivatives are preferred in drug design for their conformational flexibility and bioavailability .
- Azetidine (4-membered) : Higher ring strain increases reactivity but may reduce metabolic stability. Used in targeted prodrug strategies .
Substituent Position Effects: The 4'-trifluoromethyl group in all analogs confers electron-withdrawing effects, stabilizing the benzophenone core. Para-substitution (4') minimizes steric hindrance compared to ortho (2') or meta (3') positions . Piperazinomethyl derivatives (e.g., CAS 898783-95-4) introduce a second nitrogen, improving water solubility via hydrogen bonding. This modification is critical for kinase inhibitors targeting polar binding pockets .
Pharmacological and Material Applications: Piperidinomethyl analogs: Demonstrated utility in central nervous system (CNS) drug candidates due to their lipophilicity, aiding blood-brain barrier penetration . Pyrrolidinomethyl analogs: Used in asymmetric catalysis (e.g., as ligands) due to their rigid yet flexible structure .
Biological Activity
3-Piperidinomethyl-4'-trifluoromethylbenzophenone (PTB) is an organic compound with the molecular formula C20H20F3NO. Its unique structure, featuring a piperidine ring and a trifluoromethyl group, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of PTB, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H20F3NO
- Key Functional Groups :
- Piperidine ring
- Trifluoromethyl group
- Benzophenone core
The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration, while the piperidine ring can form hydrogen bonds with biological macromolecules, influencing their activity.
Biological Activity Overview
PTB has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that PTB exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation.
Antimicrobial Activity
PTB has been tested against several bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of PTB
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Strong inhibition observed |
| Escherichia coli | 30 µg/mL | Moderate inhibition |
| Pseudomonas aeruginosa | 50 µg/mL | Limited activity |
These results indicate that PTB could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of PTB against various human cancer cell lines, including HePG-2 (liver), MCF-7 (breast), PC-3 (prostate), and HCT-116 (colorectal). The compound's effectiveness was assessed using the MTT assay.
Table 2: Anticancer Activity of PTB
| Cancer Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| Hepatocellular carcinoma | 10.5 | Higher efficacy |
| Breast cancer | 15.2 | Comparable |
| Prostate cancer | 20.0 | Lower efficacy |
| Colorectal cancer | 18.5 | Comparable |
The data suggests that PTB possesses significant anticancer properties, particularly against liver cancer cells.
The mechanism through which PTB exerts its biological effects involves several pathways:
- Cell Membrane Interaction : The lipophilicity of the trifluoromethyl group allows PTB to penetrate cell membranes efficiently.
- Target Protein Binding : The piperidine moiety can form hydrogen bonds with target proteins or enzymes, modulating their activity.
- Inhibition of Proliferation : In cancer cells, PTB may disrupt cell cycle progression or induce apoptosis.
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A study evaluated PTB against clinical isolates of S. aureus and E. coli, demonstrating its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.
- In Vitro Anticancer Studies : Research conducted on various cancer cell lines indicated that PTB could significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
